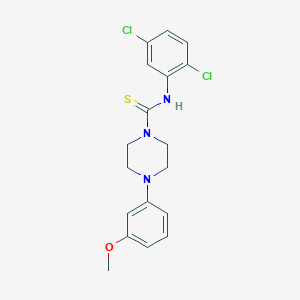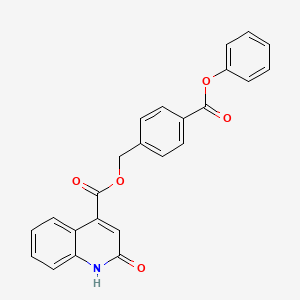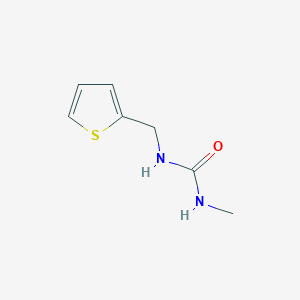![molecular formula C19H22N4O3 B4540505 ethyl 4-{[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4540505.png)
ethyl 4-{[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "ethyl 4-{[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate" often involves multi-step chemical reactions. For example, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines and piperazine, leading to N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018). This highlights the potential synthetic pathways that could be adapted for synthesizing the target compound.
Molecular Structure Analysis
The molecular structure of similar compounds can be confirmed using crystallography and spectral analyses. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound with related features, demonstrates the conformation and bonding arrangements typical for such molecules, with the piperazine ring adopting a chair conformation (Faizi et al., 2016).
Chemical Reactions and Properties
Compounds containing benzofuran, pyrazole, and piperazine units participate in a variety of chemical reactions. They can undergo decyclization, addition, ring opening, and closure reactions. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves ANRORC rearrangement, followed by N-formylation, indicating complex reaction pathways and versatile chemical reactivity (Ledenyova et al., 2018).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystalline structure, can be determined through empirical studies. As seen in compounds with similar structural features, the insertion of functional groups like piperazine can significantly enhance aqueous solubility and influence other physical properties, which is crucial for potential pharmaceutical applications (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for further chemical modifications, are essential for understanding the compound's utility. For example, the reactivity of ethyl 5-amino-1-(ethyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)-1H-pyrazole-4-carboxylate with different reagents to yield a variety of derivatives indicates the versatility of such compounds in chemical synthesis (Younes et al., 1991).
Aplicaciones Científicas De Investigación
Inhibition of Mycobacterium Tuberculosis DNA GyrB
Research has demonstrated the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives, including compounds similar to ethyl 4-{[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate, for inhibiting Mycobacterium tuberculosis DNA GyrB. These compounds have shown promising results in vitro assays against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase supercoiling, highlighting their potential as antitubercular agents without cytotoxicity in eukaryotic cells at certain concentrations (Reddy et al., 2014).
Molecular Hybridization and Synthesis
Another study focused on the chemistry of iminofurans, specifically the decyclization of ethyl compounds with secondary amines, resulting in N,N′-disubstituted piperazine derivatives. This illustrates the versatility of these compounds in organic synthesis, potentially leading to new therapeutic agents (Vasileva et al., 2018).
Crystal Structure Analysis
The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, was determined to understand the conformation and dihedral angles between the piperazine ring and the benzene ring. This knowledge is crucial for the design of new compounds with optimized interactions for biological activity (Faizi et al., 2016).
Antimicrobial and Biofilm Inhibition
Research on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has shown potent antibacterial and biofilm inhibition activities. These compounds, including derivatives of this compound, have demonstrated significant efficacy against various bacterial strains and biofilms, suggesting their potential in treating bacterial infections and preventing biofilm formation (Mekky & Sanad, 2020).
Propiedades
IUPAC Name |
ethyl 4-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-2-25-19(24)23-9-7-22(8-10-23)13-15-12-20-21-18(15)17-11-14-5-3-4-6-16(14)26-17/h3-6,11-12H,2,7-10,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLKCXZPFSIVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=C(NN=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(4-iodophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B4540435.png)
![4-[ethyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4540439.png)

![3-(3-chlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4540449.png)
![3-(4-oxo-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanenitrile](/img/structure/B4540452.png)
![N-ethyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4540460.png)

![7-(difluoromethyl)-5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4540479.png)
![N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B4540486.png)
![4-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4540490.png)
![2-{4-[(3,4-dimethylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4540498.png)
![1-(2-methoxyphenyl)-5,7-dimethyl-3-[3-(trifluoromethyl)benzyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4540500.png)
